molecular formula C10H6Cl2N2 B14000712 2,6-Dichloro-4,4'-bipyridine CAS No. 116273-61-1

2,6-Dichloro-4,4'-bipyridine

Cat. No.: B14000712
CAS No.: 116273-61-1
M. Wt: 225.07 g/mol
InChI Key: FLZJZVAEYWUCET-UHFFFAOYSA-N
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Description

2,6-Dichloro-4,4’-bipyridine is an organic compound that belongs to the bipyridine family. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the bipyridine ring. This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4,4’-bipyridine typically involves the chlorination of 4,4’-bipyridine. One common method is the reaction of 4,4’-bipyridine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures. This reaction results in the substitution of hydrogen atoms at the 2 and 6 positions with chlorine atoms .

Industrial Production Methods

In industrial settings, the production of 2,6-Dichloro-4,4’-bipyridine may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and chlorine concentration, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4,4’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted bipyridines, oxidized or reduced derivatives, and coupled aromatic compounds. These products have diverse applications in different fields .

Scientific Research Applications

2,6-Dichloro-4,4’-bipyridine has been extensively studied for its applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4,4’-bipyridine involves its interaction with molecular targets, such as enzymes or receptors. The chlorine atoms on the bipyridine ring enhance its binding affinity to these targets, leading to the modulation of their activity. For example, in catalytic reactions, the compound acts as a ligand, stabilizing the transition state and facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4,4’-bipyridine is unique due to the presence of chlorine atoms, which significantly influence its chemical reactivity and binding properties. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

116273-61-1

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2,6-dichloro-4-pyridin-4-ylpyridine

InChI

InChI=1S/C10H6Cl2N2/c11-9-5-8(6-10(12)14-9)7-1-3-13-4-2-7/h1-6H

InChI Key

FLZJZVAEYWUCET-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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